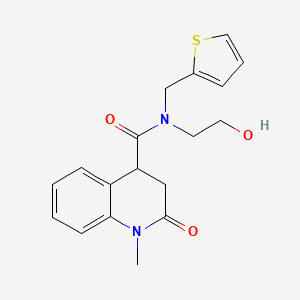![molecular formula C13H16ClNO5S B5263894 2-[2-Chloro-4-(cyclopentylsulfamoyl)phenoxy]acetic acid](/img/structure/B5263894.png)
2-[2-Chloro-4-(cyclopentylsulfamoyl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Chloro-4-(cyclopentylsulfamoyl)phenoxy]acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a chloro-substituted phenoxy group and a cyclopentylsulfamoyl group attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-(cyclopentylsulfamoyl)phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-nitrophenol with cyclopentylamine to form 2-chloro-4-(cyclopentylamino)phenol.
Sulfamoylation: The intermediate is then subjected to sulfamoylation using sulfamoyl chloride to yield 2-chloro-4-(cyclopentylsulfamoyl)phenol.
Esterification: The final step involves the esterification of the sulfamoylated phenol with chloroacetic acid under acidic conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-Chloro-4-(cyclopentylsulfamoyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenoxy and sulfamoyl groups can participate in oxidation and reduction reactions, respectively.
Esterification and Hydrolysis: The acetic acid moiety can form esters and undergo hydrolysis.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Esterification: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid are used for esterification reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetic acids, while oxidation and reduction can modify the functional groups present in the compound.
Applications De Recherche Scientifique
2-[2-Chloro-4-(cyclopentylsulfamoyl)phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[2-Chloro-4-(cyclopentylsulfamoyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The phenoxyacetic acid moiety can mimic natural auxins, leading to uncontrolled growth in plants. In biological systems, the compound may inhibit enzymes or interact with receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid structure.
Mecoprop: Another herbicide with a similar structure but with an additional methyl group.
Diclofop: A herbicide with a similar phenoxy structure but different substituents.
Uniqueness
2-[2-Chloro-4-(cyclopentylsulfamoyl)phenoxy]acetic acid is unique due to the presence of the cyclopentylsulfamoyl group, which imparts distinct chemical and biological properties compared to other phenoxyacetic acids
Propriétés
IUPAC Name |
2-[2-chloro-4-(cyclopentylsulfamoyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c14-11-7-10(5-6-12(11)20-8-13(16)17)21(18,19)15-9-3-1-2-4-9/h5-7,9,15H,1-4,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGBBTQXBKKAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
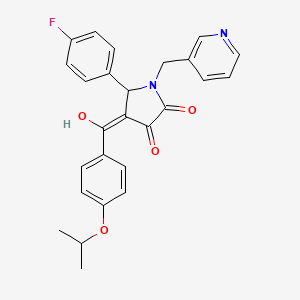
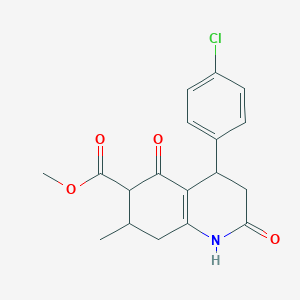
![S-(2,3-dihydro-1-benzofuran-2-ylmethyl) N-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]carbamothioate](/img/structure/B5263831.png)
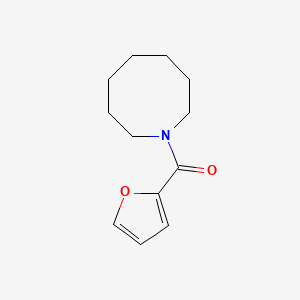
![3-[5-(4-acetylphenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5263847.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-({[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]amino}methyl)piperidin-2-one](/img/structure/B5263852.png)
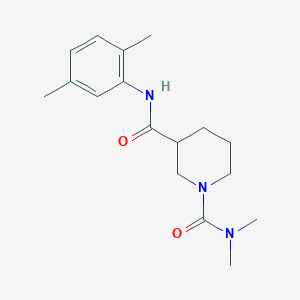
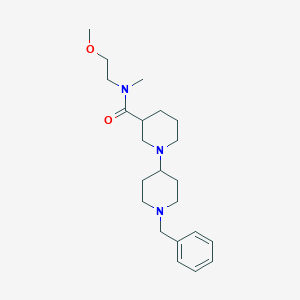
![(1R)-2-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5263879.png)
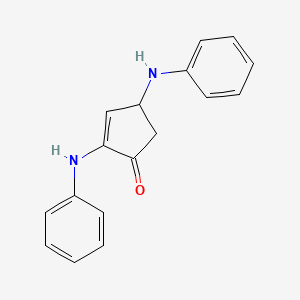

![2-(4-chloro-2-fluorophenyl)-N-[3-(2-furyl)propyl]acetamide](/img/structure/B5263897.png)
![2-{1-[(3-methyl-1-benzofuran-2-yl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5263905.png)
